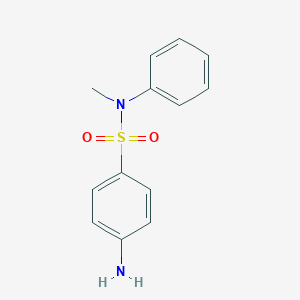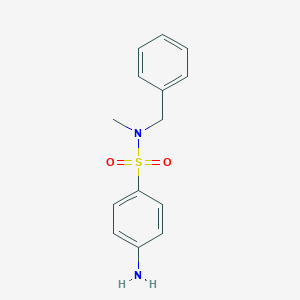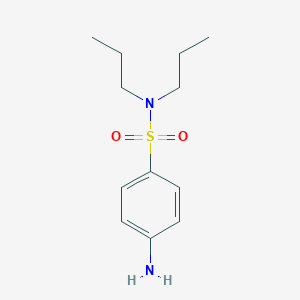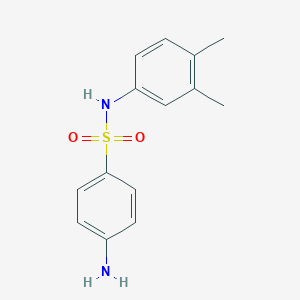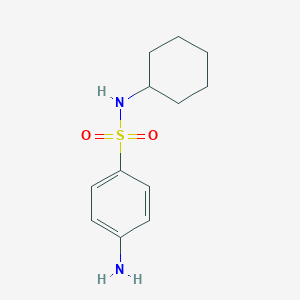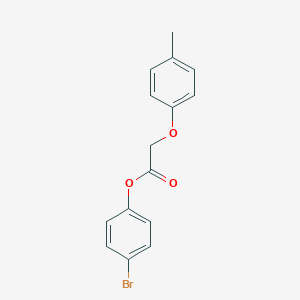![molecular formula C15H20N2O B185657 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one CAS No. 58324-92-8](/img/structure/B185657.png)
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one, also known as DMXB-A, is a synthetic compound that belongs to the class of diazabicyclooctanes. It has been studied extensively for its potential therapeutic applications in various neurological disorders.
Mecanismo De Acción
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one acts as a selective agonist of the alpha7 nicotinic acetylcholine receptor (α7 nAChR), which is a ligand-gated ion channel that is widely expressed in the brain. Activation of the α7 nAChR by 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one leads to the release of various neurotransmitters, including acetylcholine, dopamine, and serotonin, which are involved in the regulation of mood, cognition, and behavior.
Efectos Bioquímicos Y Fisiológicos
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been shown to have various biochemical and physiological effects, including the modulation of neuroinflammation, oxidative stress, and apoptosis. It has also been shown to improve cognitive function, memory, and learning in animal models of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has several advantages for lab experiments, including its high yield and purity, as well as its selective agonist activity for the α7 nAChR. However, its limited solubility in water and low bioavailability in vivo may pose challenges for its use in preclinical and clinical studies.
Direcciones Futuras
Future research on 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one should focus on its potential therapeutic applications in various neurological disorders, as well as its mechanism of action and pharmacokinetic properties. Further studies are needed to determine the optimal dosage and administration route of 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one, as well as its safety and efficacy in humans. Additionally, the development of novel analogs and derivatives of 3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one may lead to the discovery of more potent and selective α7 nAChR agonists for the treatment of neurological disorders.
Métodos De Síntesis
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one is synthesized through a multi-step process involving the condensation of 3-benzyl-7-methyl-1,2,3,4-tetrahydroisoquinoline with ethylglyoxalate, followed by reduction and cyclization. The final product is obtained in high yield and purity, making it suitable for further research and development.
Aplicaciones Científicas De Investigación
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, schizophrenia, and depression. It has been shown to have neuroprotective, anti-inflammatory, and antioxidant properties, making it a promising candidate for the treatment of these disorders.
Propiedades
Número CAS |
58324-92-8 |
|---|---|
Nombre del producto |
3-Benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
Fórmula molecular |
C15H20N2O |
Peso molecular |
244.33 g/mol |
Nombre IUPAC |
3-benzyl-7-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one |
InChI |
InChI=1S/C15H20N2O/c1-16-8-13-10-17(11-14(9-16)15(13)18)7-12-5-3-2-4-6-12/h2-6,13-14H,7-11H2,1H3 |
Clave InChI |
QKANPQSBUFNOGL-UHFFFAOYSA-N |
SMILES |
CN1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3 |
SMILES canónico |
CN1CC2CN(CC(C1)C2=O)CC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



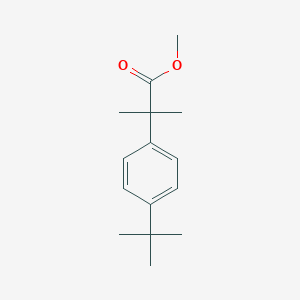
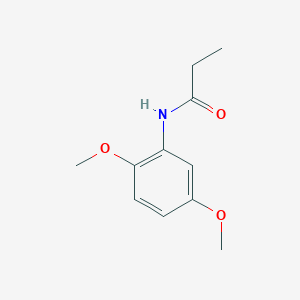
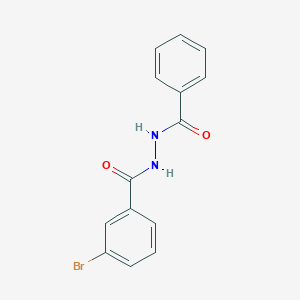
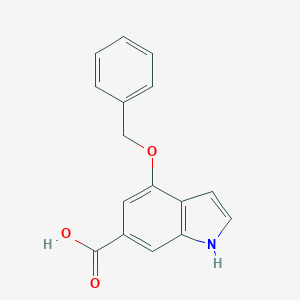
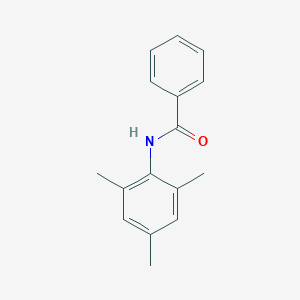
![2-[4-(Trifluoromethoxy)phenyl]isoindole-1,3-dione](/img/structure/B185585.png)
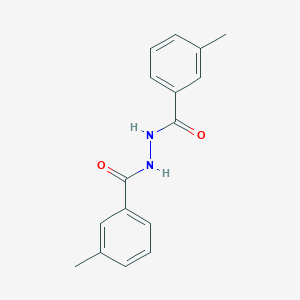
![N-[4-(Azepane-1-sulfonyl)phenyl][1,1'-biphenyl]-4-carboxamide](/img/structure/B185588.png)
